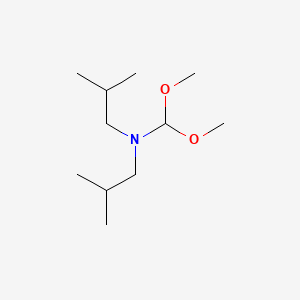

n,n-diisobutylformamide dimethyl acetal

Beschreibung

N,N-Diisobutylformamide dimethyl acetal is a specialized acetal derivative of formamide, characterized by two isobutyl groups attached to the nitrogen atom and a dimethyl acetal functional group. This compound is primarily employed in synthetic organic chemistry as a protecting group for hydroxyl or amine functionalities, particularly in nucleotide and heterocyclic synthesis. Its sterically hindered structure, due to the bulky isobutyl substituents, distinguishes it from simpler acetals like dimethylformamide dimethyl acetal (DMF-DMA) .

Eigenschaften

CAS-Nummer |

50746-36-6 |

|---|---|

Molekularformel |

C11H25NO2 |

Molekulargewicht |

203.32 g/mol |

IUPAC-Name |

N-(dimethoxymethyl)-2-methyl-N-(2-methylpropyl)propan-1-amine |

InChI |

InChI=1S/C11H25NO2/c1-9(2)7-12(8-10(3)4)11(13-5)14-6/h9-11H,7-8H2,1-6H3 |

InChI-Schlüssel |

LCRHGTRVLATMFY-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)CN(CC(C)C)C(OC)OC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of n,n-diisobutylformamide dimethyl acetal typically involves multi-step organic reactions. One common method includes the alkylation of a primary amine with an appropriate alkyl halide under basic conditions. The reaction conditions often require a solvent such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate to facilitate the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Industrial methods also focus on minimizing by-products and ensuring the purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

n,n-diisobutylformamide dimethyl acetal can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, where a nucleophile replaces a leaving group in the molecule.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, bases like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding amides or nitriles, while reduction can produce primary or secondary amines.

Wissenschaftliche Forschungsanwendungen

n,n-diisobutylformamide dimethyl acetal has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.

Biology: The compound can be used in the study of enzyme mechanisms and as a substrate in biochemical assays.

Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.

Wirkmechanismus

The mechanism of action of n,n-diisobutylformamide dimethyl acetal involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include signal transduction cascades, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

N,N-Dimethylformamide Dimethyl Acetal (DMF-DMA)

- Structure : Contains two methyl groups on nitrogen and a dimethyl acetal.

- Reactivity: Widely used as a formylating agent and in enamine synthesis. For example, it reacts with substituted acetophenones under reflux to yield 3-(dimethylamino)-1-arylprop-2-en-1-ones .

- Applications : Key in heterocyclic synthesis, such as forming triazole derivatives and thiadiazoles .

- Key Difference : The absence of bulky substituents in DMF-DMA allows for faster reaction kinetics compared to N,N-diisobutylformamide dimethyl acetal, which may require modified conditions for steric reasons .

N,N-Dimethylformamide Di-n-butylacetal

- Structure : Features n-butyl groups on nitrogen (linear alkyl chains) and a dimethyl acetal.

- Reactivity : Similar acetal-mediated reactions but with altered solubility and nucleophilicity due to longer alkyl chains.

- Applications : Less commonly reported in synthesis but structurally analogous to the diisobutyl variant.

Trans-2-Hexenal Dimethyl Acetal and 2-Nonyn-1-al Dimethyl Acetal

- Structure : These are aldehyde-derived acetals with unsaturated carbon chains.

- Reactivity : Primarily used in fragrance industries but restricted due to dermal sensitization risks (e.g., trans-2-hexenal dimethyl acetal is banned in cosmetics) .

- Applications : Fragrance stabilization and controlled release.

- Key Difference : Unlike N,N-diisobutylformamide dimethyl acetal, these compounds lack nitrogen functionality, limiting their utility in amidation or protection chemistry .

Physicochemical and Functional Comparisons

Table 1: Comparative Data for Selected Acetals

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.